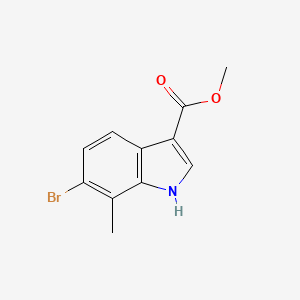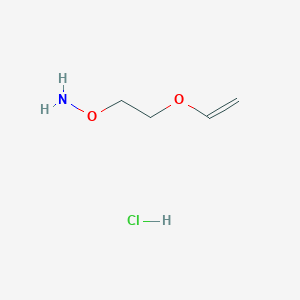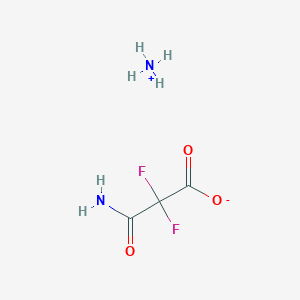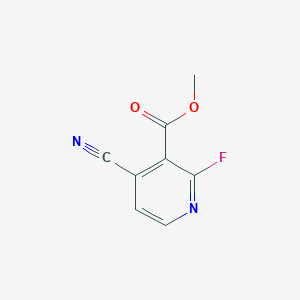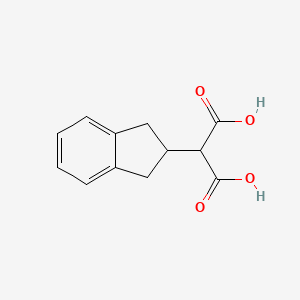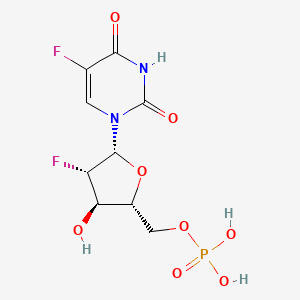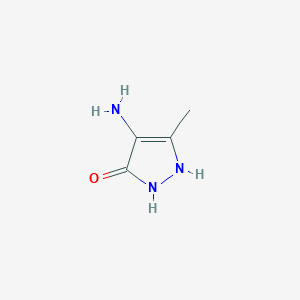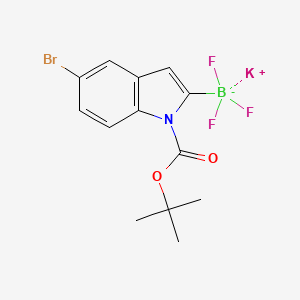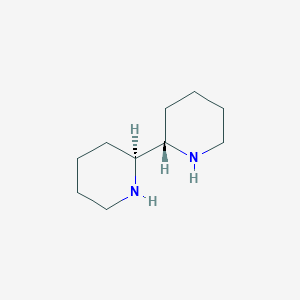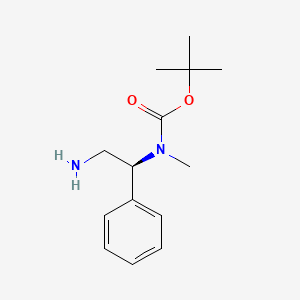
3-Amino-2-phenyl-4(1H)-quinolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-phenyl-4(1H)-quinolone is a heterocyclic compound that features a quinolone core structure with an amino group at the 3-position and a phenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-phenyl-4(1H)-quinolone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with benzyl alcohol under oxidative conditions. The reaction is carried out in the presence of a base such as t-BuONa and oxygen as the oxidant, yielding the desired quinolone derivative . Another method involves the use of microwave-assisted synthesis, where substituted anthranilic acid and acetic anhydride are heated under microwave irradiation to produce the quinolone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact. The use of microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and reduced reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-phenyl-4(1H)-quinolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinolone core, potentially altering its biological activity.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which are of interest due to their potential pharmacological activities .
Aplicaciones Científicas De Investigación
3-Amino-2-phenyl-4(1H)-quinolone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in studies related to DNA binding and enzyme inhibition.
Industry: The compound is used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-phenyl-4(1H)-quinolone involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, potentially disrupting its function and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-methyl-quinazolin-4(3H)-one: Similar in structure but with a methyl group instead of a phenyl group.
2-Phenylquinazolin-4(3H)-one: Lacks the amino group at the 3-position.
3-Amino-2-phenyl-4(3H)-quinazolinone: Similar structure but with a different core ring system
Uniqueness
3-Amino-2-phenyl-4(1H)-quinolone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Propiedades
Fórmula molecular |
C15H12N2O |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
3-amino-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12N2O/c16-13-14(10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15(13)18/h1-9H,16H2,(H,17,18) |
Clave InChI |
JPQIVZRKZOMRCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


